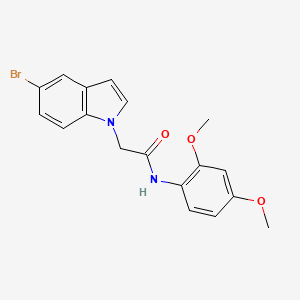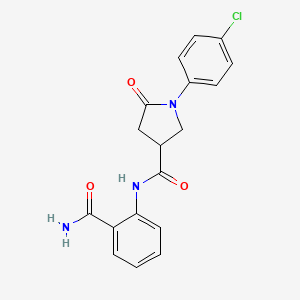
N-(2-chlorobenzyl)-1-(2,5-dimethoxyphenyl)-5-oxopyrrolidine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-chlorobenzyl)-1-(2,5-dimethoxyphenyl)-5-oxopyrrolidine-3-carboxamide is a synthetic organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a chlorobenzyl group, a dimethoxyphenyl group, and a pyrrolidine ring with a carboxamide functional group.
Méthodes De Préparation
The synthesis of N-(2-chlorobenzyl)-1-(2,5-dimethoxyphenyl)-5-oxopyrrolidine-3-carboxamide typically involves multiple steps, including the formation of the pyrrolidine ring and the introduction of the chlorobenzyl and dimethoxyphenyl groups. The reaction conditions often require specific reagents and catalysts to achieve the desired product with high yield and purity. Industrial production methods may involve optimization of these synthetic routes to ensure scalability and cost-effectiveness.
Analyse Des Réactions Chimiques
N-(2-chlorobenzyl)-1-(2,5-dimethoxyphenyl)-5-oxopyrrolidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be used to reduce specific functional groups within the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common reagents and conditions used in these reactions include solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon or platinum oxide. The major products formed from these reactions depend on the specific reaction pathway and conditions employed.
Applications De Recherche Scientifique
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.
Biology: It may exhibit biological activity, making it a candidate for studies related to enzyme inhibition, receptor binding, or other biochemical processes.
Medicine: The compound’s structure suggests potential pharmacological properties, which could be explored for the development of new therapeutic agents.
Industry: Its unique chemical properties may make it useful in the production of specialty chemicals, materials, or other industrial applications.
Mécanisme D'action
The mechanism by which N-(2-chlorobenzyl)-1-(2,5-dimethoxyphenyl)-5-oxopyrrolidine-3-carboxamide exerts its effects depends on its interaction with molecular targets and pathways. For example, it may bind to specific receptors or enzymes, modulating their activity and leading to downstream effects. The exact molecular targets and pathways involved would require further experimental investigation to elucidate.
Comparaison Avec Des Composés Similaires
When compared to other similar compounds, N-(2-chlorobenzyl)-1-(2,5-dimethoxyphenyl)-5-oxopyrrolidine-3-carboxamide stands out due to its unique combination of functional groups and structural features. Similar compounds may include:
- N-(2-chlorobenzyl)-N’-(4-chloro-2,5-dimethoxyphenyl)thiourea
- N-(2-chlorobenzyl)-N’-(4-chloro-2,5-dimethoxyphenyl)urea
Propriétés
Formule moléculaire |
C20H21ClN2O4 |
|---|---|
Poids moléculaire |
388.8 g/mol |
Nom IUPAC |
N-[(2-chlorophenyl)methyl]-1-(2,5-dimethoxyphenyl)-5-oxopyrrolidine-3-carboxamide |
InChI |
InChI=1S/C20H21ClN2O4/c1-26-15-7-8-18(27-2)17(10-15)23-12-14(9-19(23)24)20(25)22-11-13-5-3-4-6-16(13)21/h3-8,10,14H,9,11-12H2,1-2H3,(H,22,25) |
Clé InChI |
NHDGGBCIWYBUST-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=C(C=C1)OC)N2CC(CC2=O)C(=O)NCC3=CC=CC=C3Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{[3-(4-fluorophenyl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]acetyl}-D-valine](/img/structure/B11158674.png)
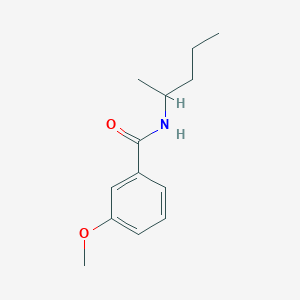
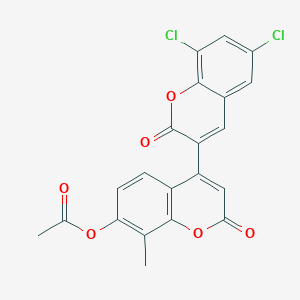
![3-benzyl-7-[2-(4-bromophenyl)-2-oxoethoxy]-4-methyl-2H-chromen-2-one](/img/structure/B11158682.png)
![6-chloro-9-(2-chlorobenzyl)-4-propyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one](/img/structure/B11158688.png)
![N-[3-(4a-hydroxyoctahydroisoquinolin-2(1H)-yl)-3-oxopropyl]-2-[(7-methyl-2-oxo-4-propyl-2H-chromen-5-yl)oxy]acetamide](/img/structure/B11158697.png)
![methyl {7-[2-(cyclopropylamino)-2-oxoethoxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetate](/img/structure/B11158716.png)
![4,8-dimethyl-2-oxo-2H-chromen-7-yl N-[(benzyloxy)carbonyl]-L-leucinate](/img/structure/B11158723.png)
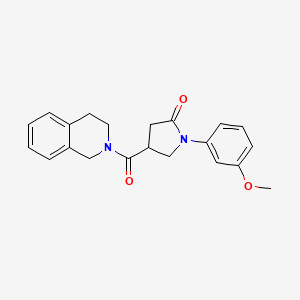
![4-methyl-3-[(3,4,5-trimethoxybenzyl)oxy]-6H-benzo[c]chromen-6-one](/img/structure/B11158732.png)
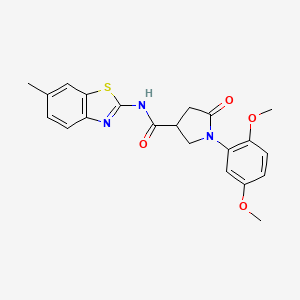
![(2S)-({[3-(4-fluorophenyl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]acetyl}amino)(phenyl)ethanoic acid](/img/structure/B11158750.png)
